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Compound of Interest

Compound Name: 2-Acetoxy-3'-methylbenzophenone

Cat. No.: B1323976 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic and analytical

data for the compound 2-Acetoxy-3'-methylbenzophenone. Due to the limited availability of

direct experimental data in peer-reviewed literature, this document presents predicted

spectroscopic values for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. These predictions are

derived from established principles of spectroscopy and analysis of structurally analogous

compounds. Detailed, generalized experimental protocols for obtaining such data are also

provided to guide researchers in their own analytical workflows. This guide is intended to serve

as a foundational resource for scientists and professionals engaged in research and

development involving this and related molecular scaffolds.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Acetoxy-3'-
methylbenzophenone. These predictions are based on the analysis of structurally similar

compounds, including 2-methylbenzophenone, 3-methylbenzophenone, and various

acetophenone derivatives.

Table 1: Predicted ¹H NMR Data
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Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8-7.2 Multiplet 8H Aromatic Protons

~2.4 Singlet 3H Ar-CH₃

~2.2 Singlet 3H O=C-CH₃

Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃

Chemical Shift (δ, ppm) Assignment

~196 C=O (Ketone)

~169 C=O (Ester)

~150-120 Aromatic Carbons

~21 Ar-CH₃

~21 O=C-CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H Stretch

~2950-2850 Medium Aliphatic C-H Stretch

~1770 Strong C=O Stretch (Ester)

~1670 Strong C=O Stretch (Ketone)

~1600-1450 Medium-Strong Aromatic C=C Stretch

~1200 Strong C-O Stretch (Ester)
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Table 4: Predicted Mass Spectrometry (MS) Data
m/z Interpretation

254 [M]⁺ (Molecular Ion)

212 [M - C₂H₂O]⁺

197 [M - C₂H₃O₂]⁺

119 [C₈H₇O]⁺

91 [C₇H₇]⁺

Experimental Protocols
The following are detailed, generalized methodologies for the key analytical techniques cited.

These protocols are intended to serve as a starting point and may require optimization based

on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

2-Acetoxy-3'-methylbenzophenone (5-10 mg for ¹H, 20-50 mg for ¹³C)

Deuterated chloroform (CDCl₃)

NMR tubes (5 mm)

Tetramethylsilane (TMS) as an internal standard

Pasteur pipette

Cotton or glass wool

Procedure:
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Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ containing

TMS in a small vial.

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly

into a clean, dry NMR tube.

Cap the NMR tube securely.

Insert the sample into the NMR spectrometer.

Acquire the ¹H NMR spectrum, typically using a 400 or 500 MHz instrument. Standard

acquisition parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

Acquire the ¹³C NMR spectrum. This will require a significantly larger number of scans than

the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

2-Acetoxy-3'-methylbenzophenone (1-2 mg)

Potassium bromide (KBr), spectroscopic grade

Mortar and pestle

Pellet press

Procedure (KBr Pellet Method):

Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry KBr in an agate

mortar.

Transfer the finely ground powder to a pellet press.

Apply pressure to form a transparent or translucent pellet.
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Place the pellet in the sample holder of the FT-IR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample compartment to subtract atmospheric

and instrumental interferences.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

2-Acetoxy-3'-methylbenzophenone

A suitable volatile solvent (e.g., methanol, acetonitrile)

Procedure (Electron Ionization - EI):

Dissolve a small amount of the sample in a suitable volatile solvent.

Introduce the sample into the mass spectrometer, often via a direct insertion probe or

through a gas chromatograph (GC-MS).

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV).

The resulting ions are accelerated and separated by the mass analyzer based on their mass-

to-charge ratio (m/z).

A detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualizations
The following diagrams illustrate the general workflow for the synthesis and spectroscopic

analysis of 2-Acetoxy-3'-methylbenzophenone.
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Synthesis Workflow

2-Hydroxy-3'-methylbenzophenone

Reaction Mixture

Acetic Anhydride Pyridine (catalyst)

Work-up & Purification
(e.g., Column Chromatography)

2-Acetoxy-3'-methylbenzophenone

Click to download full resolution via product page

A proposed synthesis workflow for 2-Acetoxy-3'-methylbenzophenone.

Spectroscopic Analysis Workflow

Pure Sample of
2-Acetoxy-3'-methylbenzophenone

1H NMR Analysis 13C NMR Analysis FT-IR Analysis Mass Spectrometry Analysis

Structural Elucidation & Verification

Click to download full resolution via product page

A general workflow for the spectroscopic analysis of the target compound.
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To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 2-Acetoxy-3'-
methylbenzophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1323976#spectroscopic-data-nmr-ir-ms-for-2-
acetoxy-3-methylbenzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1323976#spectroscopic-data-nmr-ir-ms-for-2-acetoxy-3-methylbenzophenone
https://www.benchchem.com/product/b1323976#spectroscopic-data-nmr-ir-ms-for-2-acetoxy-3-methylbenzophenone
https://www.benchchem.com/product/b1323976#spectroscopic-data-nmr-ir-ms-for-2-acetoxy-3-methylbenzophenone
https://www.benchchem.com/product/b1323976#spectroscopic-data-nmr-ir-ms-for-2-acetoxy-3-methylbenzophenone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1323976?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1323976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

